N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide
CAS No.: 1040665-60-8
Cat. No.: VC11946149
Molecular Formula: C20H14ClF2N3O3
Molecular Weight: 417.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040665-60-8 |
|---|---|
| Molecular Formula | C20H14ClF2N3O3 |
| Molecular Weight | 417.8 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N'-(2,6-difluorobenzoyl)-6-oxopyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C20H14ClF2N3O3/c21-14-7-4-12(5-8-14)10-26-11-13(6-9-17(26)27)19(28)24-25-20(29)18-15(22)2-1-3-16(18)23/h1-9,11H,10H2,(H,24,28)(H,25,29) |
| Standard InChI Key | AFGLFMPHWKSQGT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F |
Introduction
Structural Composition
This compound features multiple functional groups that contribute to its reactivity and biological activity:
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Core Structure: The molecule contains a dihydropyridine ring, which is known for its pharmacological significance.
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Substituents:
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A 4-chlorophenylmethyl group attached to the dihydropyridine ring.
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A carbonyl group linked to a 2,6-difluorobenzohydrazide moiety.
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Molecular Formula and Weight
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Molecular Formula: C20H14ClF2N3O3
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Molecular Weight: Approximately 417.8 g/mol
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps typically include:
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Formation of the Dihydropyridine Core: This is achieved through a condensation reaction involving appropriate aldehydes, β-keto esters, and ammonium acetate.
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Attachment of Substituents: The chlorophenylmethyl group and the difluorobenzohydrazide moiety are introduced through specific coupling reactions.
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Optimization: Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Biological Significance
Compounds with similar structural motifs (dihydropyridine derivatives) have shown diverse biological activities:
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Antimicrobial Activity:
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The presence of hydrazide groups often enhances antimicrobial properties.
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Fluorine substitution can improve membrane permeability and binding affinity to microbial targets.
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Potential Anticancer Activity:
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Dihydropyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
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The hydrazide moiety can act as a pharmacophore for targeting specific enzymes in cancer cells.
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Other Pharmacological Activities:
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Antioxidant properties due to electron-rich nitrogen atoms.
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Possible cardiovascular benefits as dihydropyridine derivatives are known calcium channel blockers.
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Applications in Medicinal Chemistry
This compound's unique structure makes it a promising candidate for further research in drug development:
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Lead Optimization: Its scaffold can be modified to enhance potency and selectivity against specific biological targets.
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Molecular Docking Studies: Computational studies can predict its binding affinity to enzymes or receptors of interest.
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Preclinical Testing: Evaluation of its pharmacokinetics and toxicity profile is essential for drug development.
Research Outlook
While detailed experimental data on this specific compound is limited, similar compounds have demonstrated significant potential in medicinal chemistry. Further research should focus on:
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Elucidating its mechanism of action through molecular biology techniques.
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Conducting in vitro and in vivo studies to assess its efficacy and safety.
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Exploring its synthetic analogs for improved activity profiles.
This comprehensive overview highlights the importance of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide as a versatile compound with potential applications in drug discovery and development.
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